Cis–Trans Isomerization Kinetics
The kinetic stability of PtCl₂(PhCN)₂ isomers is quantitatively defined by first-order rate constants in CDCl₃ at 25 °C. The cis-to-trans isomerization rate constant is kc = (3.8 ± 0.3) × 10⁻⁶ s⁻¹, which is approximately 13-fold larger than the reverse trans-to-cis rate constant of kt = (2.9 ± 0.2) × 10⁻⁷ s⁻¹ [1]. This kinetic asymmetry results in a strong thermodynamic preference for the trans isomer in CDCl₃ at 25 °C, whereas in neat benzonitrile solvent, the equilibrium shifts to favor the cis isomer at room temperature [1]. This solvent-dependent isomer distribution is a defining feature not observed with the simpler acetonitrile analog cis-[PtCl₂(NCCH₃)₂], which does not exhibit the same cis-favoring solvent effect [2].
| Evidence Dimension | First-order isomerization rate constant (25 °C, CDCl₃) |
|---|---|
| Target Compound Data | kc (cis→trans) = (3.8 ± 0.3) × 10⁻⁶ s⁻¹; kt (trans→cis) = (2.9 ± 0.2) × 10⁻⁷ s⁻¹ |
| Comparator Or Baseline | cis-[PtCl₂(NCCH₃)₂]: No comparable solvent-dependent equilibrium shift reported; crystal structure determined at low temperature [2] |
| Quantified Difference | cis→trans rate is 13.1× faster than trans→cis; trans favored in CDCl₃; cis favored in neat PhCN at room temperature |
| Conditions | CDCl₃ solvent, 25 °C, monitored via ¹³C NMR chemical shift of nitrile carbon coupled to ¹⁹⁵Pt |
Why This Matters
Understanding isomer distribution kinetics enables selection of the appropriate isomer for stereoselective synthesis applications and predicts shelf-life isomer composition changes.
- [1] Uchiyama T, Toshiyasu Y, Nakamura Y, Miwa T, Kawaguchi S. The Isolation, Characterization, and Isomerization of cis- and trans-Bis(benzonitrile)dichloroplatinum(II). Bulletin of the Chemical Society of Japan. 1981;54(1):181–185. View Source
- [2] Bertani R, Mozzon M, Sgarbossa P, Tamburini S, Casarin M, Mangione G, et al. Pt(II) nitrile complexes: New insights on old complexes from a combined experimental and theoretical study. Inorganica Chimica Acta. 2017;455(Part 2):489–504. View Source
